molecular formula C14H12O3 B134063 4-Phenoxyphenylacetic acid CAS No. 6328-74-1

4-Phenoxyphenylacetic acid

Cat. No.: B134063
CAS No.: 6328-74-1
M. Wt: 228.24 g/mol
InChI Key: VARVNFDGRLLTCI-UHFFFAOYSA-N
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Description

4-Phenoxyphenylacetic acid is an organic compound with the chemical formula C14H12O3. It is characterized by the presence of a phenyl group and an acetic acid functional group. This compound is a white crystalline solid and is known for its various applications in different fields .

Preparation Methods

The synthesis of 4-Phenoxyphenylacetic acid typically involves the hydrolysis of methyl 4-phenoxyphenylacetate. The process can be summarized as follows :

    Stage 1: Methyl 4-phenoxyphenylacetate is reacted with sodium hydroxide in ethanol at room temperature for 5 hours.

    Stage 2: The reaction mixture is then concentrated under reduced pressure, and hydrochloric acid is added to precipitate the product.

    Isolation: The precipitated white solid is filtered and washed with water and ether to obtain this compound with a yield of 91%.

Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

4-Phenoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenoxybenzoic acids.

    Reduction: Reduction reactions can convert it into phenoxyphenylethanol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenoxyphenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative and apoptotic effects on cancer cells are mediated through the inhibition of cell growth and induction of programmed cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4-Phenoxyphenylacetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Similar in structure but lacks the phenoxy group.

    3-Phenoxyphenylacetic acid: Similar but with the phenoxy group in a different position.

    4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of a phenoxy group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Biological Activity

4-Phenoxyphenylacetic acid (4-PPAA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

4-PPAA is characterized by its phenoxy and acetic acid functional groups. The molecular formula is C15H14O3C_{15}H_{14}O_3, with a molar mass of approximately 242.27 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

1. Endothelin Antagonism:
Research indicates that derivatives of phenoxyphenylacetic acid exhibit endothelin antagonist activity. This property is significant in treating cardiovascular diseases, such as hypertension and heart failure, by blocking the effects of endothelin, a potent vasoconstrictor .

2. Antibacterial Activity:
Studies have shown that phenylacetic acid (PAA), a related compound, possesses antibacterial properties. It disrupts bacterial cell membranes, inhibits protein synthesis, and affects cellular metabolism. For instance, PAA demonstrated an IC50 value of 0.8038 mg/mL against Agrobacterium tumefaciens, indicating strong antibacterial potential .

3. Metabolic Pathways:
4-PPAA is involved in metabolic pathways that degrade aromatic compounds in bacteria. It serves as an intermediate metabolite, suggesting its role in microbial degradation processes and potential applications in bioremediation .

Cardiovascular Diseases

The endothelin antagonism exhibited by 4-PPAA derivatives positions them as potential treatments for conditions like:

  • Hypertension
  • Congestive heart failure
  • Ischemic heart disease

Antimicrobial Treatments

Given its antibacterial properties, 4-PPAA may be explored for developing treatments against:

  • Bacterial infections caused by pathogens like A. tumefaciens.
  • Root cancer diseases in plants, leveraging its antimicrobial activity .

Case Studies

  • Endothelin Receptor Antagonism:
    A study highlighted the efficacy of phenoxyphenylacetic acid derivatives in reducing blood pressure in animal models by antagonizing endothelin receptors . This suggests a pathway for developing antihypertensive medications.
  • Antibacterial Efficacy:
    In vitro experiments demonstrated that PAA could significantly enhance cell membrane integrity and affect metabolic processes in treated bacterial strains compared to controls, underscoring its potential as an antimicrobial agent .

Data Summary

Activity Mechanism Potential Application
Endothelin AntagonismBlocks vasoconstriction effectsHypertension, heart failure
AntibacterialDisrupts cell membranes and inhibits protein synthesisBacterial infections, root cancer treatment
Metabolic Pathway InvolvementDegradation of aromatic compoundsBioremediation

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVNFDGRLLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979361
Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-74-1
Record name 6328-74-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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